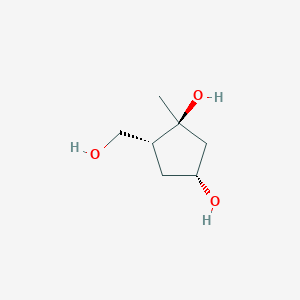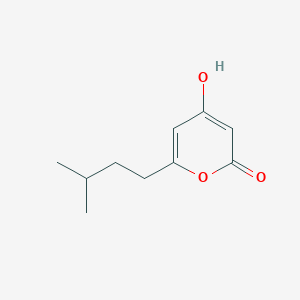![molecular formula C27H22O4 B12577774 3,3-Bis(4-methoxyphenyl)-3H-naphtho[2,1-b]pyran-6-ol CAS No. 192438-04-3](/img/structure/B12577774.png)
3,3-Bis(4-methoxyphenyl)-3H-naphtho[2,1-b]pyran-6-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,3-Bis(4-methoxyphenyl)-3H-naphtho[2,1-b]pyran-6-ol is a compound belonging to the naphthopyran family, known for its photochromic properties. These compounds are characterized by their ability to change color upon exposure to light, making them valuable in various applications such as photochromic lenses and other optical devices .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-Bis(4-methoxyphenyl)-3H-naphtho[2,1-b]pyran-6-ol typically involves the condensation of 4-methoxybenzaldehyde with 2-naphthol in the presence of an acid catalyst. The reaction is carried out under reflux conditions, and the product is purified through recrystallization .
Industrial Production Methods
Industrial production methods for this compound often involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
3,3-Bis(4-methoxyphenyl)-3H-naphtho[2,1-b]pyran-6-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones.
Reduction: Reduction reactions can convert it into hydroquinones.
Substitution: Electrophilic substitution reactions can introduce different functional groups into the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like bromine and nitric acid are employed for electrophilic substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted derivatives and oxidized forms of the original compound .
Scientific Research Applications
3,3-Bis(4-methoxyphenyl)-3H-naphtho[2,1-b]pyran-6-ol has a wide range of scientific research applications:
Chemistry: Used as a photochromic dye in the study of light-induced molecular changes.
Biology: Investigated for its potential use in biological imaging due to its fluorescent properties.
Medicine: Explored for its potential in drug delivery systems where light-triggered release is desired.
Industry: Utilized in the production of photochromic lenses and other optical devices
Mechanism of Action
The mechanism of action of 3,3-Bis(4-methoxyphenyl)-3H-naphtho[2,1-b]pyran-6-ol involves the cleavage of the C(sp3)–O bond in the pyran ring upon exposure to UV light. This leads to the formation of a transoid-cis (TC) form and a transoid-trans (TT) form. The TC form reverts to the original structure in a few seconds to minutes, while the TT form reverts more slowly .
Comparison with Similar Compounds
Similar Compounds
3,3-Diphenyl-3H-naphtho[2,1-b]pyran: Similar in structure but lacks the methoxy groups.
6,7-Dimethoxy-3,3-bis(4-methoxyphenyl)-3H-naphtho[2,1-b]pyran: Contains additional methoxy groups on the naphthalene ring.
Uniqueness
3,3-Bis(4-methoxyphenyl)-3H-naphtho[2,1-b]pyran-6-ol is unique due to its specific substitution pattern, which enhances its photochromic and fluorescent properties. This makes it particularly valuable in applications requiring rapid and reversible color changes .
Properties
CAS No. |
192438-04-3 |
|---|---|
Molecular Formula |
C27H22O4 |
Molecular Weight |
410.5 g/mol |
IUPAC Name |
3,3-bis(4-methoxyphenyl)benzo[f]chromen-6-ol |
InChI |
InChI=1S/C27H22O4/c1-29-20-11-7-18(8-12-20)27(19-9-13-21(30-2)14-10-19)16-15-24-22-5-3-4-6-23(22)25(28)17-26(24)31-27/h3-17,28H,1-2H3 |
InChI Key |
XJTNLUDJKLMYLG-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2(C=CC3=C(O2)C=C(C4=CC=CC=C34)O)C5=CC=C(C=C5)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Methyl (2S)-{[1-(tert-butylamino)-1-oxo-3-phenylpropan-2-yl]amino}(phenyl)acetate](/img/structure/B12577697.png)

![Methyl 2-[(diphenylmethylidene)amino]-4-ethoxypent-4-enoate](/img/structure/B12577712.png)
![4-Methyl-N-[[4-(2-cyanophenyl)piperazino]methyl]benzamide](/img/structure/B12577717.png)


![3,6-Acridinediamine, 4-[(4-nitrophenyl)azo]-](/img/structure/B12577740.png)
![5-[(4-Fluorophenyl)methylidene]-2,4-dioxo-1,3-thiazolidine-3-carboxylic acid](/img/structure/B12577749.png)
![(S)-N-[3-Phenoxybenzyl]-1,2,3,4-tetrahydro-1-naphthaleneamine](/img/structure/B12577752.png)
![N-Allyl-2-{[6-ethyl-2-(4-fluorophenyl)-4-quinazolinyl]sulfanyl}acetamide](/img/structure/B12577781.png)
![3,3'-[Dodecane-1,12-diylbis(oxy)]di(propane-1,2-diol)](/img/structure/B12577783.png)
![2-[(2,3-Difluoro-6-nitrophenyl)sulfanyl]ethan-1-ol](/img/structure/B12577789.png)
![6-bromo-2-propoxy-3-propylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B12577794.png)
![Phenyl[4-(sulfanylmethyl)phenyl]methanone](/img/structure/B12577796.png)
